[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone
Description
1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone is a complex organic compound characterized by its unique structure, which includes a naphthalene core fused with two furan rings and four ketone groups.
Properties
IUPAC Name |
[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4O6/c15-11-7-1-5-2-9-10(14(18)20-13(9)17)4-6(5)3-8(7)12(16)19-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXHNWKMSFJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C3C(=CC2=CC4=C1C(=O)OC4=O)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436960 | |
| Record name | 1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3711-01-1 | |
| Record name | 1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-Naphthalenetetracarboxylic 2,3:6,7-Dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthalene derivatives with furan derivatives in the presence of strong acids or bases can lead to the formation of the desired tetrone structure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Benzofuro derivatives have been extensively studied for their antimicrobial properties. Research indicates that benzofuran compounds exhibit significant activity against various pathogens, including Mycobacterium tuberculosis and fungal strains. For instance, a series of benzofuran-3-carbohydrazide derivatives were synthesized and evaluated for their inhibitory activity against M. tuberculosis H37Rv strains. Compounds with minimum inhibitory concentrations (MIC) as low as 2 μg/mL were identified as particularly potent .
2. Antitumor Activity
The benzofuro scaffold has been linked to antitumor activity in several studies. For example, certain benzofuran derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structural modifications on the benzofuran ring significantly influence the anticancer properties of these compounds .
3. Antiviral Properties
Benzofuro compounds have also demonstrated antiviral activities against several viruses. Their mechanism often involves the inhibition of viral replication or interference with viral entry into host cells. Specific derivatives have been highlighted for their effectiveness against RNA viruses, showcasing the potential for developing antiviral agents from this compound class .
Materials Science Applications
1. Organic Electronics
Benzofuro[5,6-f] benzofuran-1,3,6,8-tetrone is being explored for its applications in organic electronics due to its unique electronic properties. The compound's ability to act as a semiconductor makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that incorporating benzofuro derivatives can enhance charge transport properties and device performance .
2. Photovoltaic Applications
Studies have shown that benzofuran-based materials can improve the efficiency of solar cells by facilitating better light absorption and charge separation. The incorporation of these compounds into polymer blends has led to advancements in the performance metrics of organic solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone involves its interaction with molecular targets through its functional groups. The ketone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The naphthalene and furan rings contribute to the compound’s stability and ability to interact with various molecular structures .
Comparison with Similar Compounds
1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone can be compared with similar compounds such as:
1H,3H-Anthra[2,3-c6,7-c’]difuran-1,3,7,9-tetrone: This compound has an anthracene core instead of a naphthalene core, leading to different electronic and structural properties.
2,3,6,7-Naphthalenetetracarboxylic 2,36,7-Dianhydride: This compound lacks the furan rings and has different reactivity and applications.
Hexahydro-1H,3H-benzo[1,2-c4,5-c’]difuran-1,3,5,7-tetrone: This compound has a benzo core and is used in different industrial applications.
These comparisons highlight the unique structure and properties of 1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone, making it a valuable compound in various scientific and industrial fields.
Biological Activity
The compound benzofuro[5,6-f] benzofuran-1,3,6,8-tetrone is a complex polycyclic structure that belongs to the benzofuran family. This class of compounds has garnered significant attention due to its diverse biological activities, including anti-tumor, antibacterial, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of benzofuro[5,6-f] benzofuran-1,3,6,8-tetrone based on recent research findings.
Chemical Structure and Properties
The chemical structure of benzofuro[5,6-f] benzofuran-1,3,6,8-tetrone includes multiple fused aromatic rings that contribute to its unique chemical properties. The presence of carbonyl groups in the structure enhances its reactivity and potential biological interactions.
Antitumor Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance:
- A series of benzofuran-2-yl compounds exhibited significant cytotoxic effects against various cancer cell lines. Notably, compounds derived from benzofuran demonstrated IC50 values as low as 11 μM against ovarian cancer cells (A2780) .
- Another study reported that certain benzofuran derivatives could inhibit tumor growth in models of leukemia and solid tumors with inhibition rates exceeding 70% at concentrations of 10 μM .
Antibacterial and Antifungal Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties :
- Compounds with benzofuran moieties showed promising activity against Gram-positive bacteria and fungi. For example, specific derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Candida albicans .
- The introduction of substituents at the C-2 position of the benzofuran ring significantly enhanced antibacterial activity .
Anti-inflammatory Effects
The anti-inflammatory properties of benzofurans have been documented in several studies:
- Compounds such as 3-substituted-benzofuran derivatives were shown to reduce inflammatory markers in vitro and in vivo models. These compounds effectively inhibited the production of pro-inflammatory cytokines .
- The mechanism is thought to involve the modulation of NF-kB signaling pathways, which play a critical role in inflammation .
Neuroprotective Effects
Benzofurans are also being investigated for their neuroprotective properties:
- Studies indicate that certain benzofuran derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This effect is particularly relevant in models of neurodegenerative diseases such as Alzheimer's disease .
- The structure–activity relationship suggests that modifications at specific positions on the benzofuran ring can enhance neuroprotective efficacy .
Case Study 1: Anticancer Efficacy
A study synthesized a series of benzofuran derivatives and evaluated their anticancer activity against multiple cell lines including HCT-116 (colon cancer) and MDA-MB-435 (melanoma). The most potent compound exhibited an IC50 value of 10 μM across various cancer types .
Case Study 2: Antimicrobial Evaluation
In a recent investigation involving novel mercapto-benzofuro-pyrimidine derivatives, researchers found that these compounds displayed significant antimicrobial activity against both bacterial and fungal strains. The best-performing derivative had an MIC value lower than 5 μg/mL against tested pathogens .
Summary Table of Biological Activities
| Activity Type | Compound Type | Key Findings |
|---|---|---|
| Antitumor | Benzofuran derivatives | IC50 values as low as 11 μM |
| Antibacterial | Benzofuran analogs | MICs in low micromolar range |
| Anti-inflammatory | 3-substituted-benzofurans | Inhibition of pro-inflammatory cytokines |
| Neuroprotective | Benzofuran derivatives | Protection against oxidative stress |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
